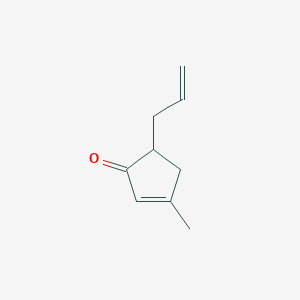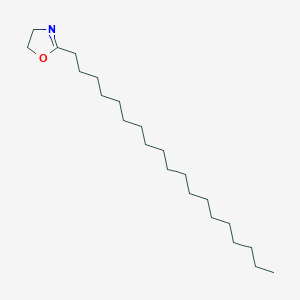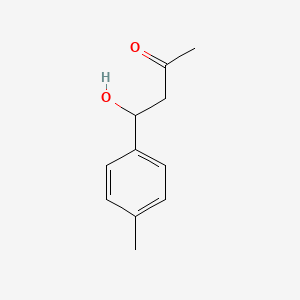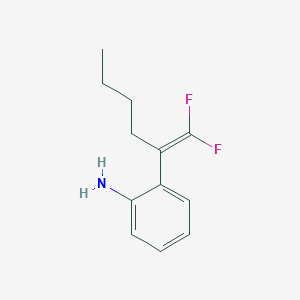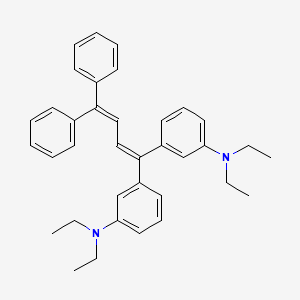
3,3'-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-diethylaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-diethylaniline) is an organic compound characterized by its complex structure, which includes a butadiene core flanked by diphenyl groups and diethylaniline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-diethylaniline) typically involves the coupling of 1,4-diphenyl-1,3-butadiene with N,N-diethylaniline derivatives. The reaction conditions often require a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the use of palladium catalysts, copper iodide as a co-catalyst, and an appropriate base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3,3’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-diethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where substituents like halogens or nitro groups can be introduced using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
3,3’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-diethylaniline) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system, which can be used in imaging and diagnostic applications.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant or anti-inflammatory agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
相似化合物的比较
Similar Compounds
1,4-Diphenyl-1,3-butadiene: Shares the butadiene core but lacks the diethylaniline moieties.
Diphenylbutadiyne: Contains a similar diphenyl structure but with a different bonding arrangement.
N,N-Diethylaniline: Contains the diethylaniline moiety but lacks the butadiene core.
Uniqueness
3,3’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-diethylaniline) is unique due to its combination of a conjugated butadiene system with diethylaniline groups, which imparts distinct chemical and physical properties
属性
| 118780-51-1 | |
分子式 |
C36H40N2 |
分子量 |
500.7 g/mol |
IUPAC 名称 |
3-[1-[3-(diethylamino)phenyl]-4,4-diphenylbuta-1,3-dienyl]-N,N-diethylaniline |
InChI |
InChI=1S/C36H40N2/c1-5-37(6-2)33-23-15-21-31(27-33)36(32-22-16-24-34(28-32)38(7-3)8-4)26-25-35(29-17-11-9-12-18-29)30-19-13-10-14-20-30/h9-28H,5-8H2,1-4H3 |
InChI 键 |
HIZIPMSNTDCUMS-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=CC(=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate](/img/no-structure.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)

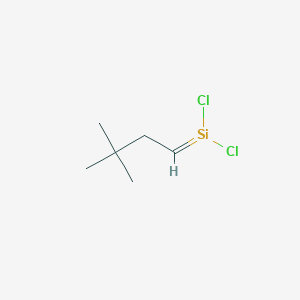
phenylsilane](/img/structure/B14286485.png)

